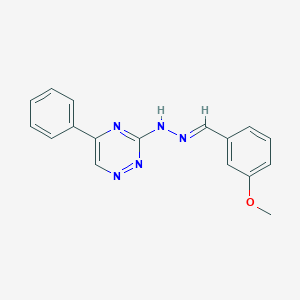![molecular formula C21H17IO2 B400240 [2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate](/img/structure/B400240.png)
[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester is an organic compound with the molecular formula C21H17IO2 and a molecular weight of 428.3 g/mol. This compound is a derivative of benzoic acid and is characterized by the presence of an iodine atom and a biphenyl group with two methyl substituents. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the iodo-benzoic acid derivative with the biphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of palladium catalysts, appropriate solvents, and controlled temperatures to achieve efficient coupling.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester involves its ability to participate in various chemical reactions. The iodine atom and the biphenyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the biphenyl group can stabilize reaction intermediates, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-3-methylbenzoic acid: This compound is similar in structure but has a single methyl group instead of the biphenyl group.
3,4-Dimethyl-2-iodobenzoic acid: Another similar compound with two methyl groups on the benzoic acid ring.
Uniqueness
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and reactivity compared to other iodo-benzoic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C21H17IO2 |
|---|---|
Poids moléculaire |
428.3g/mol |
Nom IUPAC |
[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H17IO2/c1-14-6-5-7-16(12-14)17-10-11-20(15(2)13-17)24-21(23)18-8-3-4-9-19(18)22/h3-13H,1-2H3 |
Clé InChI |
GCEXAQPUXDLMTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)
![N,N-DIETHYL-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE](/img/structure/B400159.png)

![3,5-dibromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400161.png)
![4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL 4-BROMOBENZOATE](/img/structure/B400162.png)
![N-{2-[2-({5-nitro-2-furyl}methylene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B400168.png)
![4-{2-[(4-Tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B400169.png)
![N-{3-[(6-bromo-2-hydroxy-3-methoxybenzylidene)amino]phenyl}benzamide](/img/structure/B400170.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B400171.png)
![(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400173.png)
![(1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400176.png)

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B400180.png)

